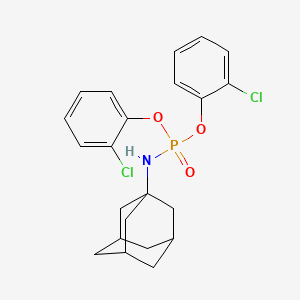
2-Butoxyethyl iodoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxyethyl iodoacetate is an organic compound that belongs to the class of iodoacetates It is characterized by the presence of an iodoacetate group attached to a 2-butoxyethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxyethyl iodoacetate typically involves the reaction of 2-butoxyethanol with iodoacetic acid. The reaction is carried out under acidic conditions, often using a catalyst to facilitate the esterification process. The general reaction can be represented as follows:
2-Butoxyethanol+Iodoacetic acid→2-Butoxyethyl iodoacetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous esterification reactions. This method involves the use of a solid acid catalyst and is carried out at elevated temperatures (70 to 150°C). The water generated during the reaction is removed by azeotropic distillation, and the resulting product is purified through rectification to recover unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butoxyethyl iodoacetate can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 2-butoxyethanol and iodoacetic acid.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Butoxyethyl iodoacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving enzyme inhibition, particularly those targeting glycolytic enzymes.
Industry: Utilized as a solvent and in the production of various industrial chemicals.
Wirkmechanismus
The primary mechanism of action of 2-Butoxyethyl iodoacetate involves the alkylation of thiol groups in proteins. This compound can irreversibly inhibit enzymes by modifying cysteine residues, particularly in glycolytic enzymes such as glyceraldehyde-3-phosphate dehydrogenase . This inhibition disrupts glycolysis, leading to reduced energy production in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butoxyethanol acetate: Similar in structure but lacks the iodo group.
Iodoacetamide: Another iodoacetate compound used for enzyme inhibition but with different reactivity.
Uniqueness
2-Butoxyethyl iodoacetate is unique due to its combination of a butoxyethyl chain and an iodoacetate group, which provides distinct reactivity and applications compared to other similar compounds .
Eigenschaften
CAS-Nummer |
56521-89-2 |
|---|---|
Molekularformel |
C8H15IO3 |
Molekulargewicht |
286.11 g/mol |
IUPAC-Name |
2-butoxyethyl 2-iodoacetate |
InChI |
InChI=1S/C8H15IO3/c1-2-3-4-11-5-6-12-8(10)7-9/h2-7H2,1H3 |
InChI-Schlüssel |
SSOLLTOWDZPVGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOC(=O)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl [phenyl(trimethylsilyl)methyl]propanedioate](/img/structure/B14639932.png)


![4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14639951.png)


![2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo-](/img/structure/B14639957.png)
![[1,1'-Binaphthalene]-2,3-diol](/img/structure/B14639962.png)



![Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14639985.png)
![N',N''-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide](/img/structure/B14639997.png)
